molecular formula C13H6ClF2N3O B11779781 5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11779781
M. Wt: 293.65 g/mol
InChI Key: BJOFIOCMZLVLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of a pyridine ring, a difluorophenyl group, and an oxadiazole ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyridine Ring: The starting material, 6-chloropyridine-3-carboxylic acid, undergoes a series of reactions to form the pyridine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate compound to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the difluorophenyl group.

    5-(6-Chloropyridin-3-yl)-3-(2,4-difluorophenyl)-1,2,4-oxadiazole: Similar structure with different fluorine substitution pattern.

Uniqueness

The presence of both the 6-chloropyridinyl and 2,6-difluorophenyl groups in 5-(6-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole contributes to its unique chemical properties and potential applications. This combination of functional groups can enhance its reactivity, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H6ClF2N3O

Molecular Weight

293.65 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6ClF2N3O/c14-10-5-4-7(6-17-10)13-18-12(19-20-13)11-8(15)2-1-3-9(11)16/h1-6H

InChI Key

BJOFIOCMZLVLCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=CN=C(C=C3)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.